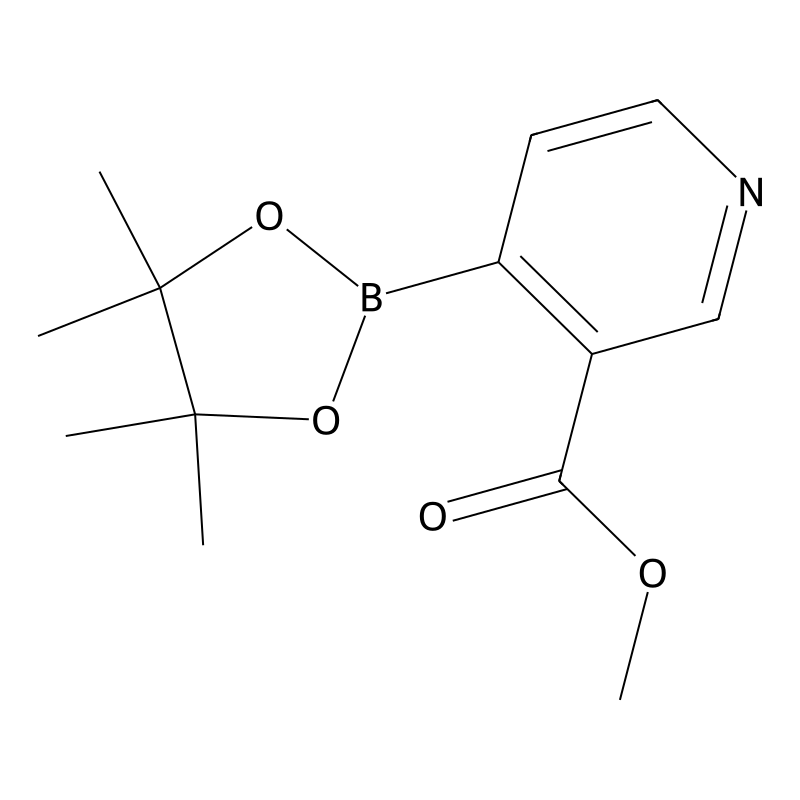3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring substituted with a methoxycarbonyl group and a boronic acid moiety. Its molecular formula is with a molecular weight of approximately 263.1 g/mol. This compound is often utilized in organic synthesis and catalysis due to its reactivity and ability to form stable complexes with various substrates .
The chemical reactivity of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester primarily involves:
- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl halides, leading to the formation of biaryl compounds, which are important in pharmaceuticals and materials science.
- Nucleophilic Substitution: The boronic acid functionality allows for nucleophilic attack, facilitating the formation of new carbon-carbon bonds.
- Acylation Reactions: The methoxycarbonyl group can undergo hydrolysis or transesterification, making it useful in further synthetic transformations .
While specific biological activities of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester are not extensively documented, boronic acids in general exhibit a range of biological activities, including:
- Antitumor Activity: Some boronic acids have been shown to inhibit proteasome activity, which can lead to apoptosis in cancer cells.
- Antiviral Properties: Certain derivatives demonstrate potential antiviral effects by interfering with viral replication processes.
- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including serine proteases and glycosidases .
The synthesis of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves:
- Borylation of Pyridine Derivatives: The starting pyridine compound is subjected to borylation using boron reagents such as bis(pinacolato)diboron.
- Esterification: The resulting boronic acid is then reacted with methoxycarbonyl chloride or an equivalent reagent under basic conditions to form the ester.
- Purification: The product is purified through techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester finds applications in:
- Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
- Pharmaceutical Development: Its derivatives are utilized in drug discovery and development due to their biological activity.
- Material Science: Used in the preparation of functional materials and polymers through cross-coupling reactions .
Interaction studies involving 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester often focus on its ability to form complexes with various substrates. This includes:
- Complexation with Transition Metals: Investigating how this compound interacts with transition metals can provide insights into its catalytic properties.
- Binding Studies with Biological Targets: Understanding its binding affinity and selectivity towards enzymes or receptors can reveal potential therapeutic applications .
Several compounds share structural similarities with 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester. Here are some notable examples:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-Methylpyridine-4-boronic acid pinacol ester | 219.09 g/mol | Lacks methoxycarbonyl group; used in similar reactions | |
| 3-Methoxy-4-pyridineboronic acid pinacol ester | 230.07 g/mol | Contains methoxy group; used for different synthetic pathways | |
| 3-(Methoxycarbonyl)pyridine-5-boronic acid pinacol ester | 263.1 g/mol | Similar structure but different position of substituents |
Uniqueness
The uniqueness of 3-(Methoxycarbonyl)pyridine-4-boronic acid pinacol ester lies in its specific arrangement of functional groups, allowing it to participate effectively in diverse








